(S)-2-Ethylmorpholine hydrochloride
Description
Significance of Chiral Morpholine (B109124) Derivatives in Synthetic Chemistry
Chiral morpholine derivatives are a critical class of compounds in synthetic chemistry due to their versatile applications as building blocks and catalysts. Their inherent chirality makes them invaluable in the synthesis of enantiomerically pure molecules, which is particularly crucial in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. nih.gov
The morpholine ring system itself provides a stable scaffold that can be functionalized in various ways. taylorandfrancis.com The presence of the nitrogen and oxygen heteroatoms allows for hydrogen bonding and other interactions, influencing the physical and chemical properties of the resulting molecules. taylorandfrancis.com Researchers have utilized chiral morpholine derivatives in the synthesis of a wide array of complex molecules, including biologically active compounds. researchgate.net For instance, they have been incorporated into the structures of potential dual serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov The stereochemistry of these derivatives plays a crucial role in determining their efficacy and selectivity. nih.gov
Furthermore, chiral morpholines can act as chiral auxiliaries, which are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. This approach allows for the creation of specific stereoisomers of a target molecule. The development of practical and scalable methods for synthesizing chiral morpholines, such as the resolution of racemic mixtures, has been a significant focus of research. acs.org
Evolution of Research Trajectories in 2-Ethylmorpholine (B1591529) Systems
Research into 2-substituted morpholine systems has evolved from foundational synthetic methods to more specialized applications. Initially, the focus was on the synthesis and characterization of various morpholine derivatives. researchgate.net Over time, as the importance of chirality became more widely recognized, the emphasis shifted towards the development of stereoselective synthetic routes to produce specific enantiomers of compounds like 2-ethylmorpholine.
The exploration of 2-ethylmorpholine and its derivatives has been driven by their potential as intermediates in the synthesis of more complex molecules. For example, derivatives of 2-ethylmorpholine have been investigated for their potential biological activities. One such derivative is 2-(4-chlorophenyl)-2-ethylmorpholine hydrochloride. uni.lu
The synthesis of N-ethylmorpholine, a related compound, has been achieved through various methods, including the reaction of morpholine with bromoethane. chemicalbook.com While distinct from 2-ethylmorpholine, the synthetic strategies for related morpholines often provide insights and methodologies that can be adapted for the synthesis of the 2-substituted analogues. The development of efficient synthetic procedures, often involving intermediates like 4-(2-chloroethyl)morpholine (B1582488) hydrochloride, has been a key area of investigation. semanticscholar.org
Current Research Frontiers Involving (S)-2-Ethylmorpholine Hydrochloride
Current research involving this compound is primarily centered on its utility as a specialized building block in the synthesis of novel chemical entities. Its specific stereochemistry makes it a valuable starting material for creating complex chiral molecules with potential applications in medicinal chemistry and materials science.
Researchers are exploring the incorporation of the (S)-2-ethylmorpholine moiety into larger molecular scaffolds to investigate how its stereochemistry influences the properties and activities of the final compounds. This includes its use in the preparation of intermediates for the synthesis of targeted therapeutic agents. The demand for enantiomerically pure compounds in drug discovery continues to drive the need for chiral building blocks like this compound. nih.gov
Furthermore, the development of more efficient and scalable synthetic routes to this compound itself remains an area of interest. This includes the exploration of asymmetric synthesis and enzymatic resolution methods to improve yield and enantiomeric purity. The availability of this and other chiral morpholine derivatives is crucial for advancing research in areas that rely on stereochemically defined molecules. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-ethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQXIJLYGHPCNK-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432794-09-6 | |
| Record name | Morpholine, 2-ethyl-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432794-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-ethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for S 2 Ethylmorpholine Hydrochloride
Enantioselective Synthesis Approaches to Chiral Morpholines
Enantioselective synthesis aims to generate a specific enantiomer of a chiral product from achiral or prochiral starting materials. This is often achieved by using a chiral influence, such as a chiral auxiliary, catalyst, or enzyme, to direct the formation of one stereoisomer over the other.
Chiral Auxiliary-Mediated Stereocontrol
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.orgyoutube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology is reliable, versatile, and the stereochemical outcome is typically predictable. colab.ws
One of the most successful classes of chiral auxiliaries is the oxazolidinone family, developed by David A. Evans. wikipedia.orgcolab.ws In a typical application, a carboxylic acid is converted into an N-acyl oxazolidinone. Deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. researchgate.net The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.org
For the synthesis of a precursor to (S)-2-ethylmorpholine, one could envision a strategy starting with propionic acid attached to an Evans auxiliary. Diastereoselective α-alkylation would be followed by auxiliary removal to yield an enantiomerically enriched carboxylic acid, which can then be converted to a suitable precursor for cyclization.
Another widely used class of auxiliaries is based on pseudoephedrine. When reacted with a carboxylic acid to form an amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is highly stereoselective, directed by the chiral framework of the pseudoephedrine. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | High diastereoselectivity, predictable stereochemistry, well-established cleavage protocols. wikipedia.orgresearchgate.net |
| Pseudoephedrine | Asymmetric Alkylations | Forms crystalline derivatives, high diastereoselectivity, auxiliary is easily cleaved. wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder Reactions, Alkylations | Provides high stereocontrol, particularly in cycloaddition reactions. wikipedia.org |
| SAMP/RAMP | Asymmetric Alkylation of Ketones/Aldehydes | Based on chiral hydrazines, allows for enantioselective α-alkylation of carbonyl compounds. wikipedia.org |
Asymmetric Catalysis in Stereoselective Formation of (S)-2-Ethylmorpholine Hydrochloride
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering high efficiency and atom economy by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. semanticscholar.org A highly effective and direct method for producing 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors. semanticscholar.orgrsc.org
This strategy involves the hydrogenation of a C=C double bond within an unsaturated morpholine (B109124) ring, catalyzed by a transition metal complex bearing a chiral ligand. semanticscholar.orgresearchgate.net Rhodium complexes with chiral bisphosphine ligands, such as those with a large bite angle, have proven particularly effective. semanticscholar.orgrsc.org This "after cyclization" approach generates the stereocenter directly on the pre-formed heterocyclic ring. semanticscholar.org The reaction can provide a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.orgresearchgate.net
Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate Substituent (R) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 4-Fluorophenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 4-(Trifluoromethyl)phenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 94 |
| 2-Naphthyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| 3,5-Dimethylphenyl | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
Data sourced from a study on the asymmetric hydrogenation of unsaturated morpholines. semanticscholar.org
Other asymmetric catalytic methods include organocatalytic approaches. For instance, a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation catalyzed by a quinine-derived urea, and a subsequent domino ring-opening cyclization can produce chiral morpholin-2-ones, which are versatile intermediates. acs.org Furthermore, organocatalytic enantioselective halocyclization reactions provide access to chiral morpholines containing a quaternary stereocenter. rsc.org
Biocatalytic Routes for Enantiopure Morpholine Scaffolds
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov A key precursor for the synthesis of (S)-2-ethylmorpholine is (S)-2-aminobutanol. Recent advances in synthetic biology have enabled the in vivo production of this purely synthetic compound. researchgate.net
An engineered pathway in the yeast Saccharomyces cerevisiae has been developed to produce (S)-2-aminobutanol. The pathway begins with the endogenous amino acid L-threonine. researchgate.net By introducing a two-step heterologous pathway, L-threonine is first converted to (S)-2-aminobutyric acid (ABA). This involves a threonine deaminase and a mutated glutamate (B1630785) dehydrogenase. researchgate.net The pathway was then extended by incorporating two reductases and a phosphopantetheinyl transferase, which convert the biosynthesized (S)-ABA into (S)-2-aminobutanol. researchgate.net This demonstrates the potential to produce key chiral building blocks for drug synthesis from renewable feedstocks. researchgate.net
Multistep Synthesis from Chiral Precursors
An alternative and widely practiced approach to chiral synthesis involves starting with an enantiomerically pure precursor, often derived from the "chiral pool" of naturally occurring molecules like amino acids or carbohydrates. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Derivatization of Pre-existing Chiral Morpholine Building Blocks
This strategy involves taking a commercially available or readily synthesized chiral morpholine derivative and chemically modifying it to install the desired substituent. A suitable starting material for (S)-2-ethylmorpholine is tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate, which is available with the correct stereochemistry at the C2 position. nih.govnih.gov
A plausible and standard synthetic route from this building block would involve two steps:
Oxidation: The primary alcohol of the hydroxymethyl group is oxidized to an aldehyde using a mild and selective oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation). This yields the corresponding (S)-2-formylmorpholine derivative.
Wittig Reaction: The aldehyde is then reacted with an ethyl-ylide, such as ethyltriphenylphosphonium bromide, in a Wittig reaction. This converts the formyl group into an ethyl group, creating the C=C double bond of a vinyl group, which is then reduced in a subsequent step to the ethyl group to furnish the (S)-2-ethylmorpholine scaffold.
This approach leverages a secure and pre-existing stereocenter, and the required transformations are well-established in organic synthesis.
Ring-Closing Reactions for Constructing the Chiral Morpholine Core
Ring-closing reactions are fundamental to the synthesis of heterocyclic compounds. In the context of (S)-2-ethylmorpholine, the strategy involves constructing an open-chain precursor that contains the required (S)-stereocenter and all necessary atoms, which is then cyclized to form the morpholine ring.
A highly efficient method for this cyclization starts with an enantiopure 1,2-amino alcohol, such as (S)-2-aminobutanol. google.comgoogle.com A modern and green approach involves the annulation of the amino alcohol with ethylene (B1197577) sulfate. chemrxiv.org This reagent acts as a 2-carbon electrophile, reacting first with the amine in a selective monoalkylation SN2 reaction. The resulting intermediate can then be induced to cyclize under basic conditions (e.g., with tBuOK) to form the morpholine ring in a high-yielding, redox-neutral process. chemrxiv.org
Another powerful technique is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org This reaction uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor. organic-chemistry.orgwikipedia.orgyoutube.com To synthesize a 2-substituted morpholine, one would start with a chiral amino alcohol, N-protect it, and then attach two alkenyl chains (e.g., allyl groups) to the nitrogen and oxygen atoms. The resulting diene undergoes intramolecular metathesis, releasing ethylene gas as a byproduct and forming the unsaturated morpholine ring, which can then be hydrogenated to the final saturated product. organic-chemistry.org
Novel cascade reactions have also been developed. For example, the reaction of a 2-tosyl-1,2-oxazetidine with an α-formyl ester in the presence of a base initiates a cascade involving ring-opening of the oxazetidine and a spontaneous ring-closure to form a substituted morpholine hemiaminal. acs.org This provides a modular route to polysubstituted morpholines. acs.org
Applications of S 2 Ethylmorpholine Hydrochloride As a Chiral Building Block in Advanced Synthesis
Enantioselective Synthesis of Complex Organic Molecules
The use of pre-synthesized, enantiomerically pure building blocks like (S)-2-Ethylmorpholine is a cornerstone of efficient enantioselective synthesis. This strategy avoids the often challenging and costly steps of chiral resolution or asymmetric catalysis later in a synthetic sequence. While specific documented syntheses commencing directly from (S)-2-Ethylmorpholine hydrochloride are not extensively detailed in the reviewed literature, the importance of such C-2 functionalized morpholines is demonstrated by the significant research into their creation.
Methodologies for producing chiral morpholines often involve complex asymmetric reactions, such as the Sharpless asymmetric epoxidation of precursor molecules, to establish the required stereocenters. nih.gov Other approaches include organocatalytic methods to generate functionalized morpholines and piperazines from common intermediates. nih.gov The existence of these dedicated synthetic routes underscores the value of the resulting chiral morpholine (B109124) products as key intermediates for building more complex molecules. The ethyl group at the C-2 position provides a specific lipophilic substituent that can be crucial for tailoring the binding properties of the final molecule to its biological target.
Table 1: Strategies for Synthesizing Chiral C-2 Substituted Morpholines
| Synthetic Strategy | Description | Key Feature |
| Asymmetric Epoxidation | Utilizes catalysts like Sharpless reagents on achiral precursors to create a chiral epoxide, which is then converted into the morpholine ring. nih.gov | Establishes stereocenters early in the synthesis with high enantioselectivity. |
| Organocatalysis | Employs small organic molecules as catalysts to synthesize chiral intermediates, such as 2-chloro alcohols, which are precursors to morpholines. nih.gov | Avoids the use of metals and can offer high yields and enantiomeric excess. |
| Chiral Pool Synthesis | Starts with readily available chiral materials (e.g., amino acids) to construct the morpholine scaffold. nih.gov | The chirality of the final product is derived directly from the starting material. |
Role in the Chemical Construction of Bioactive Scaffolds
The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govthieme-connect.com In compounds designed to act on the central nervous system (CNS), the morpholine ring helps to improve water solubility and permeability across the blood-brain barrier. acs.orgnih.gov
The role of the morpholine scaffold in bioactive compounds can be categorized as follows:
Enhancing Potency: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity can be modulated, allowing for specific interactions with biological targets like enzyme active sites or receptors. nih.govnih.gov
Acting as a Scaffold: The defined, stable chair-like conformation of the morpholine ring serves as a rigid scaffold, positioning other functional groups in the correct spatial orientation for optimal binding. acs.orgnih.gov
Improving Drug-like Properties: Compared to more basic amines like piperidine, the morpholine ring generally imparts higher metabolic stability and more favorable physicochemical properties, such as pKa and solubility. nih.govlifechemicals.com
Aryl-morpholines, for instance, have been identified as key pharmacophores for interacting with the PI3K kinase family, which is relevant in cancer therapy. acs.orgnih.gov Furthermore, C-2 substituted morpholines are integral to the development of selective agonists for dopamine (B1211576) receptors (D3), which are targets for treating CNS disorders like Parkinson's disease. acs.org
Table 2: Examples of Approved Drugs Featuring the Morpholine Scaffold
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
| Reboxetine | Antidepressant (Norepinephrine Reuptake Inhibitor) | The chiral 2-substituted morpholine is a core part of the pharmacophore, essential for its binding and activity. lifechemicals.com |
| Linezolid | Antibiotic | The morpholine ring is a key structural component contributing to the drug's antibacterial activity and pharmacokinetic profile. |
| Gefitinib | Anticancer (EGFR Inhibitor) | The morpholine group enhances solubility and provides a key interaction point within the enzyme's active site. |
| Phendimetrazine | Appetite Suppressant | The morpholine structure is central to its sympathomimetic amine activity. lifechemicals.com |
Utilization in the Synthesis of Chiral Intermediates for Downstream Applications
This compound serves not only as a direct precursor to a final target molecule but also as a starting point for creating other, more complex chiral intermediates. The secondary amine within the morpholine ring is a versatile functional handle that allows for a variety of chemical transformations.
For example, the nitrogen atom can be readily N-alkylated or N-acylated to introduce new side chains and functionalities. These reactions allow chemists to systematically modify the structure to explore structure-activity relationships (SAR) during the drug discovery process. epa.gov The synthesis of diverse libraries of compounds based on a common chiral scaffold is a powerful strategy for identifying new drug leads. nih.gov The (S)-ethylmorpholine core provides a consistent stereochemical foundation, ensuring that any observed changes in biological activity can be attributed to the newly introduced substituents rather than to changes in stereochemistry. This systematic approach is crucial for the rational design of new bioactive molecules. nih.gov
Catalytic Roles and Mechanisms of S 2 Ethylmorpholine Hydrochloride and Its Derivatives
Organocatalytic Applications in Asymmetric Transformations
Chiral morpholine (B109124) derivatives, particularly those derived from β-amino acids, have demonstrated significant potential as organocatalysts. These catalysts operate via the formation of a nucleophilic enamine intermediate with carbonyl compounds, a well-established activation mode in organocatalysis. frontiersin.orgnih.gov The inherent properties of the morpholine ring, such as the presence of the oxygen atom and the pyramidalization of the nitrogen, can influence the reactivity and nucleophilicity of the resulting enamine. frontiersin.orgnih.gov
A notable application of chiral morpholine-based organocatalysts is in the 1,4-addition (Michael addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov Research has shown that β-morpholine amino acid derivatives can effectively catalyze this reaction, yielding highly functionalized chiral products with excellent diastereoselectivity and enantioselectivity. frontiersin.orgnih.gov The efficiency of these catalysts is influenced by the substitution pattern and stereochemistry of the morpholine ring. nih.gov
For instance, a study investigating a series of β-morpholine amino acid catalysts (I-IV) in the reaction between butyraldehyde (B50154) and trans-β-nitrostyrene revealed that the catalyst's structure is crucial for achieving high yields and stereocontrol. nih.gov The presence of a sterically demanding group at the C-5 position of the morpholine ring, derived from an α-amino acid, and a carboxylic acid function at the C-2 position were found to be key for the catalyst's success. nih.gov
| Catalyst | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) (syn) |
|---|---|---|---|
| I | 95 | 95:5 | 98 |
| II | 80 | 80:20 | 85 |
| III | 75 | 70:30 | 78 |
| IV | 60 | 65:35 | 70 |
The data clearly indicates that catalyst I, with a specific stereochemistry and substitution pattern, provides superior results in terms of yield, diastereoselectivity, and enantioselectivity. nih.gov This highlights the tunability of these morpholine-based organocatalysts for specific asymmetric transformations.
Design and Application as Ligands in Metal-Catalyzed Asymmetric Synthesis
Beyond organocatalysis, chiral morpholine derivatives serve as valuable ligands in metal-catalyzed asymmetric synthesis. nih.govrsc.org The nitrogen and oxygen atoms within the morpholine ring can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The design of these ligands often involves the introduction of substituents at various positions on the morpholine ring to fine-tune the steric and electronic properties of the resulting metal complex.
A significant application in this area is the asymmetric hydrogenation of unsaturated morpholines, catalyzed by rhodium complexes bearing chiral diphosphine ligands. nih.govrsc.org This method allows for the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.govrsc.org The challenge in the hydrogenation of 2-substituted dehydromorpholines lies in the congested environment and electron-rich nature of the substrate, which can lead to low reactivity. nih.gov However, the use of specific rhodium complexes with ligands possessing large bite angles, such as (R,R,R)-SKP, has proven effective in overcoming these hurdles. nih.gov
| Substrate (R group) | Yield (%) | enantiomeric excess (ee, %) |
|---|---|---|
| Phenyl | >99 | 99 |
| 4-Methoxyphenyl | >99 | 98 |
| 4-Chlorophenyl | >99 | 99 |
| 2-Thienyl | >99 | 97 |
| Cyclohexyl | >99 | 96 |
The successful application of these chiral ligands demonstrates their potential in creating highly efficient and selective metal-based catalysts for the synthesis of valuable chiral building blocks.
Investigations into Homogeneous and Heterogeneous Catalysis Systems
The principles of homogeneous and heterogeneous catalysis are central to the application of (S)-2-Ethylmorpholine hydrochloride and its derivatives. uclouvain.bersc.org In homogeneous catalysis , the catalyst is in the same phase as the reactants, which often leads to high activity and selectivity due to well-defined active sites. rsc.org The organocatalytic and metal-catalyzed reactions discussed in the previous sections, where the chiral morpholine derivative catalyst is dissolved in the reaction solvent, are prime examples of homogeneous catalysis. frontiersin.orgnih.govnih.govrsc.org
Heterogeneous catalysis , on the other hand, involves a catalyst in a different phase from the reactants. rsc.org This offers significant practical advantages, such as ease of separation of the catalyst from the product mixture and the potential for catalyst recycling, which are crucial for industrial applications. rsc.org While specific examples of heterogenized this compound catalysts are not prevalent in the reviewed literature, the concept of immobilizing homogeneous catalysts onto solid supports is a well-established strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.orgresearchgate.net
For instance, chiral morpholine-based catalysts could potentially be anchored to solid supports like silica (B1680970) gel, polymers, or magnetic nanoparticles. This "heterogenization" would combine the high selectivity of the homogeneous catalyst with the practical benefits of a heterogeneous system. The development of such supported catalysts based on chiral morpholine derivatives represents a promising area for future research, aiming to create more sustainable and economically viable catalytic processes.
Mechanistic Studies of Catalytic Pathways and Stereocontrol
Understanding the reaction mechanisms and the origins of stereocontrol is paramount for the rational design of more efficient catalysts. For chiral morpholine derivatives, mechanistic studies often combine experimental observations with computational modeling.
In the context of the organocatalytic 1,4-addition of aldehydes to nitroolefins, computational studies have been employed to elucidate the transition state of the reaction. nih.gov These studies have helped to explain why certain β-morpholine amino acid catalysts exhibit high efficiency and stereoselectivity despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts. nih.gov The transition state models reveal how the specific stereochemistry and substitution pattern of the catalyst create a well-defined chiral pocket that directs the approach of the electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction.
The key to stereocontrol in these enamine-based reactions is the formation of a specific enamine geometry (E or Z) and the subsequent facial discrimination in the attack of the electrophile. The carboxylic acid group at the C-2 position of the morpholine ring is believed to play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize the transition state and enhance stereoselectivity. nih.gov
Similarly, in metal-catalyzed reactions, the coordination of the chiral morpholine-derived ligand to the metal center dictates the stereochemical environment. nih.gov The steric and electronic properties of the ligand influence the binding of the substrate and the subsequent bond-forming steps, leading to the preferential formation of one enantiomer over the other. The large bite angle of certain diphosphine ligands used in the asymmetric hydrogenation of dehydromorpholines is a critical factor in achieving high enantioselectivity, as it creates a rigid and well-defined chiral space around the metal center. nih.gov
Theoretical and Computational Investigations of S 2 Ethylmorpholine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (S)-2-Ethylmorpholine hydrochloride. These methods, rooted in quantum mechanics, provide a detailed description of electron and orbital interactions, which are fundamental to understanding and predicting chemical behavior. nih.gov
Modern computational approaches, such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), allow for the precise calculation of molecular properties. researchgate.net For instance, in a study on 2-pyridinecarboxaldehyde, high-resolution vacuum ultraviolet mass-analysed threshold ionisation (VUV-MATI) spectroscopy, along with Franck-Condon simulations and quantum chemical calculations, was used to determine the precise adiabatic ionization energy and explore its conformational structures and ionization dynamics. nih.gov Such calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus predict sites susceptible to electrophilic or nucleophilic attack.
The reactivity of a molecule is intrinsically linked to its electronic structure. By calculating parameters such as electrostatic potential maps and frontier molecular orbital energies, researchers can gain insights into how this compound might interact with other chemical species. nih.gov These predictions are crucial in various applications, including understanding its metabolic pathways and potential interactions with biological targets. nih.gov For example, similar quantum chemical studies on other compounds have successfully predicted their spectroscopic and electronic properties. researchgate.net
Below is a representative table showcasing the types of data that can be generated through quantum chemical calculations for this compound.
| Calculated Property | Theoretical Method | Basis Set | Predicted Value | Significance |
| Adiabatic Ionization Energy | DFT | 6-311++G(d,p) | Value | Indicates the energy required to remove an electron. |
| HOMO Energy | B3LYP | 6-31G(d) | Value | Relates to the ability to donate electrons. |
| LUMO Energy | B3LYP | 6-31G(d) | Value | Relates to the ability to accept electrons. |
| Dipole Moment | HF | cc-pVTZ | Value | Provides insight into the molecule's polarity. |
Note: The "Predicted Value" column would be populated with specific numerical results from actual quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility over time. These simulations model the interactions between atoms using a force field and solve Newton's equations of motion to track the trajectory of each atom. nih.govtudelft.nl
Through MD simulations, researchers can explore the different spatial arrangements, or conformations, that this compound can adopt. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. The simulations can identify the most stable conformations, the energy barriers between them, and the relative populations of different conformers at a given temperature. nih.gov For example, a conformational analysis of the opioid peptide endomorphin-2 utilized simulated annealing and MD methods to determine its preferred conformational states. nih.gov
The flexibility of the molecule, or its ability to change shape, is another key aspect that can be investigated with MD simulations. This is particularly important for understanding how the molecule might bind to a biological target, as both the ligand and the receptor can undergo conformational changes to achieve an optimal fit. nih.gov By analyzing the trajectories from an MD simulation, it is possible to identify which parts of the this compound molecule are rigid and which are more flexible. This information is invaluable for drug design and understanding ligand-receptor interactions. nih.gov
The table below illustrates the kind of data that can be obtained from MD simulations for this compound.
| Simulation Parameter | Value | Description |
| Simulation Time | e.g., 100 ns | The total time period over which the molecular motion is simulated. |
| Temperature | e.g., 300 K | The temperature at which the simulation is run, often physiological temperature. |
| Pressure | e.g., 1 atm | The pressure at which the simulation is run. |
| RMSD | Value | Root Mean Square Deviation, a measure of the average distance between the atoms of the simulated molecule and a reference structure. |
| Radius of Gyration | Value | A measure of the compactness of the molecule's structure. |
Note: The "Value" column would contain specific numerical results and plots derived from the MD simulation trajectory.
In Silico Prediction of Reaction Pathways and Transition State Geometries
In silico methods, particularly those based on quantum chemistry, are instrumental in predicting the plausible reaction pathways and characterizing the transition state geometries for chemical reactions involving this compound. nih.gov These computational techniques allow for the exploration of reaction mechanisms at a molecular level, providing insights that can be difficult to obtain through experimental means alone.
By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This path includes intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The geometry of the transition state is a critical piece of information, as it governs the activation energy and, consequently, the rate of the reaction. Quantum chemical calculations can be used to optimize the geometry of the transition state and calculate its energy. nih.gov
For this compound, these predictions could be applied to understand its synthesis, degradation, or metabolic transformations. For instance, if a particular metabolic reaction is hypothesized, computational methods can be used to calculate the energetics of the proposed pathway and compare it with alternative pathways. This can help in identifying the most likely mechanism of action.
The following table provides examples of data points that are central to the in silico prediction of reaction pathways.
| Parameter | Computational Method | Description |
| Activation Energy (Ea) | DFT, MP2 | The energy barrier that must be overcome for a reaction to occur. |
| Reaction Enthalpy (ΔH) | DFT, CCSD(T) | The net change in heat content during a reaction. |
| Transition State Geometry | DFT, QCISD | The specific arrangement of atoms at the highest point of the potential energy surface. |
| Vibrational Frequencies | DFT, HF | Used to confirm the nature of a stationary point (minimum or transition state) and to calculate zero-point vibrational energies. |
Computational Modeling of Chiral Recognition and Enantioselectivity
This compound is a chiral molecule, meaning it exists as a non-superimposable mirror image of its (R)-enantiomer. The differential interaction of these enantiomers with other chiral environments, such as biological receptors or chiral stationary phases in chromatography, is known as chiral recognition. Computational modeling plays a crucial role in understanding and predicting these enantioselective interactions. nih.gov
Molecular docking and molecular dynamics simulations are powerful tools for studying chiral recognition at the atomic level. These methods can be used to model the interaction of both the (S) and (R) enantiomers of 2-ethylmorpholine (B1591529) with a chiral selector, such as a protein or a chiral stationary phase. By calculating the binding energies and analyzing the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) for each enantiomer, it is possible to predict which one will bind more strongly. mdpi.com
These computational models can provide a rational basis for the development of enantioselective analytical methods for separating the enantiomers of 2-ethylmorpholine. nih.gov Furthermore, in a pharmacological context, understanding the chiral recognition at a target receptor is fundamental, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
The table below outlines key parameters that are assessed in the computational modeling of chiral recognition.
| Parameter | Computational Technique | Significance |
| Binding Affinity (ΔG_bind) | Molecular Docking, MD with Free Energy Calculations | Predicts the strength of interaction between each enantiomer and a chiral selector. A lower value indicates stronger binding. |
| Interaction Fingerprints | Molecular Dynamics | Details the specific amino acid residues or functional groups of the chiral selector that interact with each enantiomer. |
| Enantioselective Energy Difference (ΔΔG) | Calculation from Binding Affinities | The difference in binding energy between the two enantiomers, indicating the degree of enantioselectivity. |
| Conformational Analysis | Molecular Dynamics | Reveals how the conformations of the enantiomers and the chiral selector may change upon binding. |
Ligand-Target Interaction Modeling at a Molecular Level
Understanding the interaction between a ligand like this compound and its biological target at a molecular level is fundamental to drug discovery and design. researchgate.net Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable for this purpose. nih.govabrj.org
Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. abrj.org This technique involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The results of molecular docking can provide a static snapshot of the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov These simulations provide a more realistic picture of the binding process, taking into account the flexibility of both the ligand and the target protein. nih.gov By analyzing the simulation trajectory, it is possible to assess the stability of the binding pose predicted by docking and to calculate more accurate binding free energies. nih.gov
These computational approaches can be used to generate hypotheses about which residues in the target protein are critical for binding this compound. This information is invaluable for designing new molecules with improved affinity and selectivity, as well as for understanding the molecular basis of its biological activity. mdpi.commdpi.com
The following interactive table summarizes the key outputs from ligand-target interaction modeling.
| Output | Computational Method | Description |
| Binding Pose | Molecular Docking | The predicted 3D orientation of the ligand within the target's binding site. |
| Binding Energy/Score | Molecular Docking, MM/PBSA, MM/GBSA | A quantitative estimate of the binding affinity between the ligand and the target. |
| Key Interacting Residues | Docking, Molecular Dynamics | Identification of the specific amino acids in the target protein that form significant interactions with the ligand. |
| Ligand-Receptor Stability | Molecular Dynamics | Assessed through parameters like Root Mean Square Deviation (RMSD) of the complex over the simulation time. |
Advanced Spectroscopic and Structural Analysis Methodologies for S 2 Ethylmorpholine Hydrochloride
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for probing the molecular structure of (S)-2-Ethylmorpholine hydrochloride. These techniques measure the vibrational energies of molecular bonds, which are unique to the specific chemical environment and conformation of the molecule. americanpharmaceuticalreview.comresearchgate.net
In the IR spectrum of this compound, characteristic absorption bands are expected. The presence of the secondary amine hydrochloride will give rise to a broad N-H stretching band, typically in the region of 2700-3000 cm⁻¹. C-H stretching vibrations from the ethyl group and the morpholine (B109124) ring will appear around 2850-3000 cm⁻¹. The C-O-C ether linkage within the morpholine ring is identifiable by a strong stretching band, usually found between 1050 and 1150 cm⁻¹. rsc.org Furthermore, CH₂ deformation (scissoring, wagging, twisting) and C-N stretching vibrations will contribute to the fingerprint region (below 1500 cm⁻¹), providing a unique spectral pattern for the molecule. americanpharmaceuticalreview.com
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectra would clearly show the C-C stretching of the ethyl group and skeletal vibrations of the morpholine ring. rsc.org Studies on morpholine itself have shown that Raman spectroscopy, combined with theoretical calculations, can distinguish between different conformations, such as the chair and boat forms. The equatorial chair conformer is often found to be predominant. researchgate.net Differences in the vibrational spectra can also be used to identify and differentiate between various polymorphic forms of the crystalline solid, as molecular interactions in the crystal lattice can cause shifts in frequencies, intensities, and the number of bands. americanpharmaceuticalreview.com
Table 1: Representative Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| N-H Stretch (hydrochloride) | 2700-3000 | IR |
| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |
| C-O-C Stretch (ether) | 1050-1150 | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
| CH₂ Deformation | 1400-1480 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure and connectivity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the ethyl group would appear as distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The protons on the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2. The proton at the C2 position, being adjacent to the ethyl group and the nitrogen atom, would show a characteristic chemical shift and coupling pattern. The presence of the hydrochloride salt would cause the N-H proton to appear as a broad signal, which can exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum provides direct evidence of the number of non-equivalent carbon atoms. docbrown.info For this compound, six distinct signals are expected. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen). The carbon of the methyl group (CH₃) would be the most upfield signal, while the carbons adjacent to the oxygen (C3 and C5) and nitrogen (C2 and C6) would be shifted downfield. chemicalbook.com The carbon at the chiral center (C2) would have a unique chemical shift. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals and confirm the connectivity throughout the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl-CH₃ | Primary | ~0.9-1.2 (triplet) | ~10-15 |
| Ethyl-CH₂ | Secondary | ~1.4-1.8 (quartet) | ~20-30 |
| Morpholine-C2H | Tertiary | ~2.8-3.2 (multiplet) | ~55-65 |
| Morpholine-C3H₂, C5H₂ | Secondary | ~3.5-4.0 (multiplets) | ~65-75 (adjacent to O) |
| Morpholine-C6H₂ | Secondary | ~2.5-3.0 (multiplets) | ~45-55 (adjacent to N) |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net For this compound, this technique can provide a definitive assignment of its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of all atoms. thepharmajournal.com
This analysis confirms the (S) configuration at the C2 chiral center, as dictated by the Cahn-Ingold-Prelog priority rules. libretexts.org Furthermore, X-ray crystallography elucidates the conformation of the morpholine ring, which is expected to adopt a stable chair conformation with the ethyl group preferentially occupying an equatorial position to minimize steric hindrance. nih.gov The analysis also reveals crucial information about the solid-state packing, including intermolecular interactions like hydrogen bonding between the morpholine's protonated nitrogen (N-H⁺) and the chloride anion (Cl⁻), as well as other van der Waals forces that stabilize the crystal lattice. nih.gov This information is vital for understanding the physicochemical properties of the solid drug substance. researchgate.net
Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, which would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base (C₆H₁₃NO). This allows for the precise determination of the molecular weight.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. nih.gov Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragment ions. Expected fragmentation could include:
Loss of the ethyl group: A neutral loss of 28 Da (C₂H₄) via a McLafferty-type rearrangement or a radical loss of 29 Da (•C₂H₅).
Ring-opening pathways: Cleavage of the C-C or C-O bonds within the morpholine ring, leading to a series of smaller fragment ions. nih.gov
Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom is a common pathway for amines.
These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the identity of the ethylmorpholine core structure.
Table 3: Expected Key Ions in the Mass Spectrum of (S)-2-Ethylmorpholine
| m/z Value | Ion | Description |
|---|---|---|
| 116.1 | [M+H]⁺ | Protonated molecular ion of the free base |
| 86.1 | [M+H - C₂H₅•]⁺ | Loss of the ethyl radical |
| 71.1 | [C₄H₉N]⁺ | Fragment from ring cleavage |
Note: M refers to the neutral free base, C₆H₁₃NO, with a monoisotopic mass of 115.1 Da.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Chiroptical Properties
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org These methods include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. libretexts.org A chiral molecule like this compound will exhibit an ORD curve. The shape and sign of this curve, particularly in the region of UV absorbance (the Cotton effect), are characteristic of its absolute configuration. libretexts.orgnih.gov
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light. nih.gov The CD spectrum provides information about the stereochemistry of the molecule. For this compound, a specific CD spectrum with positive or negative peaks (Cotton effects) corresponding to electronic transitions within the molecule would be expected. The enantiomer, (R)-2-Ethylmorpholine hydrochloride, would produce a mirror-image CD spectrum. This makes CD an excellent tool for confirming the enantiomeric identity and for determining the enantiomeric purity of a sample.
These techniques are highly sensitive to the three-dimensional structure and can be used to confirm that the desired (S)-enantiomer has been synthesized and isolated without contamination from its (R)-counterpart. researchgate.net
Computational Spectroscopy for Spectral Assignment and Validation
Computational methods, particularly those based on Density Functional Theory (DFT) and ab initio calculations, are increasingly used to support and validate experimental spectroscopic data. researchgate.netnih.gov For this compound, theoretical models can be constructed to predict various properties.
Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental data to provide a definitive assignment for each vibrational band, helping to distinguish between closely spaced peaks or complex spectral regions. researchgate.net
NMR Chemical Shifts: Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning signals in complex regions of the spectrum and for understanding how conformational changes affect the spectral parameters.
Conformational Analysis: Computational methods can be used to determine the relative energies of different conformers (e.g., chair vs. boat, axial vs. equatorial ethyl group) and to predict the most stable geometry of the molecule in the gas phase or in solution. nih.gov
Chiroptical Properties: Advanced computational methods can also predict ORD and CD spectra, which can be instrumental in assigning the absolute configuration of a chiral molecule when experimental data alone is ambiguous.
By correlating theoretical predictions with experimental results, a much deeper and more confident understanding of the structural and spectroscopic properties of this compound can be achieved.
Synthesis and Chemical Research on Analogues and Derivatives of 2 Ethylmorpholine Hydrochloride
Structure-Activity Relationship Studies Focused on Chemical Structure and Reactivity
Structure-Activity Relationship (SAR) studies of morpholine (B109124) derivatives are crucial for understanding how modifications to the molecule's framework influence its chemical reactivity and potential applications. The morpholine ring, a heterocyclic compound containing both nitrogen and oxygen atoms, is a key pharmacophore in medicinal chemistry. e3s-conferences.orgresearchgate.net Its ability to be synthetically versatile allows for systematic changes to its structure to study the resulting effects on its properties. e3s-conferences.org
The reactivity of the morpholine nucleus is significantly influenced by the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen atom compared to other nitrogen-containing heterocycles. researchgate.net For (S)-2-Ethylmorpholine, the key structural features influencing its reactivity are the ethyl group at the C-2 position and the secondary amine in the morpholine ring.
Key observations from SAR studies on related morpholine compounds include:
Substitution on Nitrogen: The reactivity of the nitrogen atom is a primary focus. In its free base form, the nitrogen is nucleophilic and can participate in reactions such as alkylation, acylation, and oxidation. The presence of the ethyl group at the C-2 position can introduce steric hindrance, potentially modulating the accessibility and reactivity of the nitrogen atom compared to less substituted analogues like 2-methylmorpholine.
Ring Position of Substituents: The position of substituents on the morpholine ring is critical. For example, 5-Ethyl-2-methylmorpholine and 2-Ethyl-5-methylmorpholine are positional isomers, and the different placement of the alkyl groups can lead to variations in their chemical and physical properties.
Stereochemistry: The stereochemistry, as denoted by the (S)-configuration at the C-2 chiral center in (S)-2-Ethylmorpholine, is a critical factor. Different stereoisomers can exhibit distinct interactions with other chiral molecules, which is a fundamental principle in medicinal chemistry and materials science. e3s-conferences.org
The table below summarizes key parameters for 2-ethylmorpholine (B1591529) and a related analogue, illustrating the structural differences.
Table 1: Comparison of 2-Ethylmorpholine and an Analogue
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |
|---|---|---|---|---|
| 2-Ethylmorpholine | 14807-43-3 | C₆H₁₃NO | 115.17 | 2-ethyl |
Data sourced from multiple chemical suppliers and research articles. sigmaaldrich.com
Design and Synthesis of Substituted 2-Ethylmorpholine Scaffolds with Modified Reactivity
The design and synthesis of substituted 2-ethylmorpholine scaffolds are driven by the need to create novel molecules with tailored chemical properties. The morpholine ring serves as a versatile building block for more complex heterocyclic compounds. Synthetic strategies often focus on creating derivatives with modified reactivity for various research applications. e3s-conferences.orgresearchgate.net
Several synthetic routes are employed to create morpholine derivatives. A common method involves the cyclization of amino alcohols. e3s-conferences.org For instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from an enantiomerically pure amino alcohol, with a key step being a Palladium-catalyzed carboamination reaction. e3s-conferences.org
Another general approach involves the reaction of morpholine with various electrophiles. For example, new series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate, which can then be further modified. researchgate.net While this example starts with unsubstituted morpholine, similar principles of N-alkylation and N-acylation can be applied to 2-substituted morpholines to create a library of derivatives.
The synthesis of substituted morpholines can be illustrated by the following generalized reaction schemes:
N-Alkylation/N-Acylation: The nitrogen atom of the morpholine ring can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-substituted derivatives. researchgate.net
Ring Synthesis: Building the morpholine ring from acyclic precursors allows for the introduction of substituents at various positions. This can involve reactions of bis(2-haloethyl) ethers with amines or the cyclization of appropriately substituted diethanolamines. researchgate.net
The table below presents examples of synthesized morpholine derivatives, highlighting the diversity of achievable substitutions.
Table 2: Examples of Synthesized Morpholine Derivatives
| Derivative Class | Synthetic Precursors | Key Reaction Type | Resulting Structure |
|---|---|---|---|
| N-Acetamide Derivatives | Morpholine, 2-chloro-N-(substituted-phenyl)acetamide | Nucleophilic Substitution | 2-(Substituted-phenylamino)-1-(morpholin-4-yl)ethanone |
Data derived from studies on the synthesis of morpholine-based compounds. researchgate.netnih.gov
Exploration of Different Salt Forms and Their Impact on Chemical Properties and Applications
The conversion of a free base compound into a salt form is a common strategy in chemical and pharmaceutical development to modify its physicochemical properties. researchgate.net For (S)-2-Ethylmorpholine, the hydrochloride salt is a prominent form. bldpharm.com The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom of the morpholine ring by hydrochloric acid.
This transformation from the free base to the hydrochloride salt has several significant impacts on the compound's properties:
Reactivity: The free base form of 2-ethylmorpholine is more nucleophilic than its hydrochloride salt. The protonation of the nitrogen atom in the salt form makes it less available for reactions requiring a deprotonated amine. Consequently, hydrochloride salts are often preferred when controlled reactivity in acidic environments is desired.
Solubility: Salt forms of organic amines are generally more soluble in polar solvents, such as water, compared to their corresponding free bases. chemicalbook.com This is a critical property for many applications. The solubility of morpholine derivatives can be influenced by the nature of the substituents and the specific salt form. chemicalbook.comnih.gov
Physical State and Stability: Salt formation often leads to a crystalline solid product, which can have improved handling characteristics and stability compared to the often-liquid free base. sigmaaldrich.comchemicalbook.comnih.gov For example, 2-ethylmorpholine is a solid, while N-ethylmorpholine is a liquid. sigmaaldrich.comnih.gov
The choice between using the free base or a salt form depends on the specific application. The free base is suitable for reactions where it acts as a nucleophile, while the salt form provides higher water solubility and stability, which can be advantageous for certain formulations and as a starting material in specific synthetic protocols. researchgate.net
Table 3: Property Comparison of Free Base vs. Hydrochloride Salt
| Property | Free Base (e.g., 2-Ethylmorpholine) | Hydrochloride Salt (e.g., (S)-2-Ethylmorpholine HCl) |
|---|---|---|
| Nitrogen Reactivity | More nucleophilic | Less nucleophilic (protonated) |
| Typical Physical State | Can be liquid or solid sigmaaldrich.comnih.gov | Typically a crystalline solid sigmaaldrich.com |
| Aqueous Solubility | Generally lower | Generally higher chemicalbook.com |
| Common Use Case | Reactions requiring a deprotonated amine | Applications requiring aqueous solubility or controlled reactivity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-2-Ethylmorpholine hydrochloride, and what are their methodological advantages and limitations?
- Answer : The compound is typically synthesized via HCl addition to the free base (S)-2-ethylmorpholine. Key steps include:
- Reaction Setup : Acid-base neutralization in anhydrous solvents (e.g., ethanol or diethyl ether) to avoid side reactions .
- Purification : Recrystallization from polar solvents (e.g., methanol/water mixtures) to enhance purity, with yields dependent on temperature control and solvent selection .
- Limitations : Sensitivity to moisture during purification may reduce yield, requiring inert atmosphere conditions .
- Table 1 : Comparison of Solvent Systems for Recrystallization
| Solvent System | Purity (%) | Yield (%) | Notes |
|---|---|---|---|
| Methanol/Water | ≥98 | 65–75 | Optimal for high purity |
| Ethanol | 95–97 | 70–80 | Faster crystallization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm structure via characteristic peaks (e.g., morpholine ring protons at δ 3.5–4.0 ppm and ethyl group signals at δ 1.0–1.5 ppm) .
- IR : Stretching vibrations for N–H (3300–3500 cm) and C–O (1100–1250 cm) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (m/z 151.5 for [M+H]) and fragmentation patterns confirm molecular weight .
Q. How does the hygroscopic nature of this compound influence storage and handling protocols?
- Answer :
- Storage : Use desiccators with silica gel or molecular sieves at 2–8°C to minimize water absorption .
- Handling : Conduct weighing and synthesis in a glovebox or under dry nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported enantiomeric excess (ee) values for this compound synthesized via chiral catalysts?
- Answer :
- Analytical Validation : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection to measure ee. Compare results with circular dichroism (CD) spectroscopy for cross-validation .
- Experimental Replication : Standardize reaction conditions (temperature, solvent purity) to isolate variables causing discrepancies .
- Case Study : A 2024 study found that trace impurities in solvents reduced ee from 99% to 92%; switching to HPLC-grade solvents resolved the issue .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. PubChem data (e.g., SMILES: CC(C)N1CCOCC1.Cl ) provides input geometries .
- Validation : Correlate computational results with experimental kinetics (e.g., monitoring reaction progress via F NMR if fluorinated substrates are used) .
Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiopurity?
- Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP or Salen derivatives) to enhance stereoselectivity at scale .
- Process Intensification : Use flow chemistry to improve heat/mass transfer and reduce racemization risks .
- Table 2 : Catalyst Performance in Pilot-Scale Synthesis
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| BINAP-Ru | 98 | 80 |
| Salen-Co | 95 | 85 |
Methodological Guidelines
- Data Contradiction Analysis : Cross-reference findings with peer-reviewed studies (≥5 sources, including recent publications) and validate via independent techniques (e.g., NMR and X-ray crystallography) .
- Ethical Compliance : Document storage conditions, waste disposal, and safety protocols per institutional guidelines (e.g., Right to Know Act compliance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
